2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline
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Overview
Description
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperidine moiety. Quinoxalines are known for their diverse biological activities and are commonly used in medicinal chemistry. The incorporation of a piperidine ring enhances the compound’s pharmacological properties, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Piperidine with potassium carbonate as a base.
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Piperidine-substituted quinoxaline derivatives.
Scientific Research Applications
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(piperazin-2-yl)methoxy]quinoxaline
- 2-Chloro-3-[(piperidin-4-yl)methoxy]quinoxaline
Uniqueness
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(19-10-12-6-8-16-9-7-12)18-14-5-3-2-4-13(14)17-11/h2-5,12,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYDFUJCAGSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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